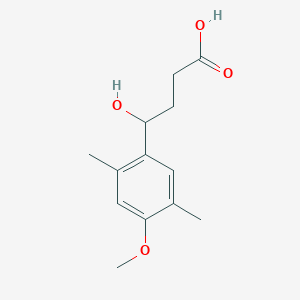

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

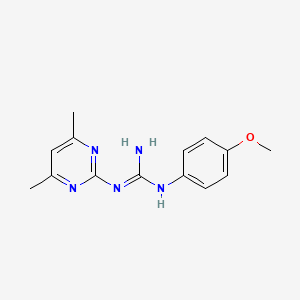

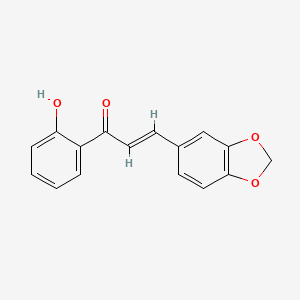

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the literature.Wissenschaftliche Forschungsanwendungen

Photochemistry and Reactivity

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid and its related compounds have been explored in the context of photochemistry. For instance, the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cations derived from aromatic halides like 4-chlorophenol and 4-chloroanisole have been studied. The reactions in various solvents lead to products like arylated alkenes through cationic mechanisms, highlighting the potential of these compounds in synthetic photochemistry (Protti, Fagnoni, Mella, & Albini, 2004).

Photoremovable Protecting Group for Carboxylic Acids

Compounds related to this compound, such as 2,5-dimethylphenacyl (DMP) esters, have been used as photoremovable protecting groups for carboxylic acids. The irradiation of DMP esters in nonpolar solvents leads to the release of free carboxylic acids, showcasing their potential as "caged compounds" in organic synthesis or biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Electrochemical Properties and Applications

The electrochemical properties of certain phenyl derivatives, like diaryl quinone methides, which share structural similarities with this compound, have been studied for their acid-base properties and potential applications. The electrochemical processes, which involve radical intermediates, indicate the potential of these compounds in developing indicators and understanding resonance stabilization in chemical processes (Sarma, Kataky, & Baruah, 2007).

Synthesis of Complex Organic Compounds

The synthesis routes of complex organic compounds starting from related compounds, such as 2,4-dimethylaniline, highlight the potential of this compound in complex organic synthesis. These synthesis routes involve multiple steps, including N-alkylation, carbamoylation, and cyclization, showcasing the compound's versatility in synthesizing a wide range of organic molecules (Vaid et al., 2014).

Wirkmechanismus

Result of Action

Some studies suggest that it may have antioxidant properties .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the temperature.

Eigenschaften

IUPAC Name |

4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGRCQCQPJBTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424672 |

Source

|

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879053-36-8 |

Source

|

| Record name | 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)